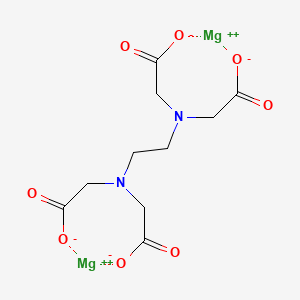

Edta dimagnesium salt

Description

Historical Development of Ethylenediaminetetraacetic Acid (EDTA) and its Derivatives

The synthesis of ethylenediaminetetraacetic acid (EDTA) was first achieved in 1935 by the Austrian chemist Ferdinand Münz. illinois.eduresearchgate.net His work was driven by a desire to find a substitute for citric acid for the German government, aiming to reduce reliance on foreign chemical imports. umcs.pl Münz discovered that aminocarboxylic acids were superior chelating agents to citric acid and hypothesized that a polyaminopolycarboxylic acid would be even more effective. umcs.pl His initial synthesis involved the reaction of ethylenediamine (B42938) with monochloroacetic acid in the presence of sodium hydroxide (B78521). umcs.pl

Later, in the 1940s, Gerold Schwarzenbach conducted extensive research on EDTA, which significantly contributed to its development and understanding. wikipedia.org Today, the primary industrial synthesis of EDTA involves the reaction of ethylenediamine, formaldehyde (B43269), and sodium cyanide, a process that produces approximately 80,000 tonnes annually. wikipedia.org This process yields tetrasodium (B8768297) EDTA, which can then be converted to the acidic form. wikipedia.org

Significance of Diamines and their Derivatives in Coordination Chemistry

Diamines, which are organic compounds containing two amino groups, are fundamental building blocks in coordination chemistry. wikipedia.org They function as bidentate or polydentate ligands, capable of binding to a metal ion at two or more points. This ability to form chelate rings with metal ions results in significantly more stable complexes compared to those formed by monodentate ligands. The stability and properties of the resulting metal complexes are influenced by the structure of the diamine, including the length and nature of the carbon backbone connecting the amino groups. nih.gov

Ethylenediamine, the parent diamine of EDTA, is a classic example of a chelating ligand that forms a stable five-membered ring with metal ions. wikipedia.org The principles of chelation demonstrated by simple diamines are exponentially enhanced in their derivatives, such as the aminopolycarboxylic acids. The presence of multiple donor atoms in these molecules, like the two nitrogen and four oxygen atoms in EDTA, allows them to wrap around a metal ion, forming a highly stable, cage-like structure. uprm.edu This high denticity is a key feature that underpins the wide-ranging applications of EDTA and its derivatives. wikipedia.org

Overview of EDTA Salts in Academic and Industrial Applications

EDTA and its various salts, such as disodium (B8443419) EDTA, tetrasodium EDTA, and sodium calcium edetate, are utilized across a vast spectrum of scientific and industrial fields due to their potent ability to chelate metal ions. wikipedia.organnexechem.comatamanchemicals.com In industrial settings, EDTA is used to sequester metal ions in aqueous solutions, preventing them from causing undesirable reactions. atamanchemicals.comatamanchemicals.com For instance, in the textile industry, it prevents metal impurities from altering the colors of dyed products, and in the paper industry, it inhibits metal-catalyzed degradation of hydrogen peroxide used in bleaching. wikipedia.orgatamanchemicals.com

In a laboratory context, EDTA is widely employed to scavenge metal ions. wikipedia.org In biochemistry and molecular biology, it is used to inactivate metal-dependent enzymes and to protect DNA, proteins, and polysaccharides from damage by metal-catalyzed reactions. wikipedia.orgchemicalbook.com In analytical chemistry, EDTA is a cornerstone of complexometric titrations for determining the concentration of metal ions in a solution, such as in the analysis of water hardness. wikipedia.orguprm.eduprezi.com Furthermore, EDTA salts find applications in agriculture as fertilizers to deliver essential micronutrients to plants and in the food industry as a preservative to prevent metal-catalyzed oxidation. atamanchemicals.comjinhetec.com

Properties

IUPAC Name |

dimagnesium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.2Mg/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXKSDJIIYUSQP-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Mg+2].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Mg2N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39377-66-7 | |

| Record name | Magnesate(2-), [[N,N′-1,2-ethanediylbis[N-[(carboxy-κO)methyl]glycinato-κN,κO]](4-)]-, magnesium (1:1), (OC-6-21)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39377-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Coordination Chemistry and Chelation Science of Edta Dimagnesium Salt

Fundamental Principles of Chelating Ligands and Polydenticity

Chelating ligands are organic molecules that can form multiple bonds to a single central metal ion. This process, known as chelation, results in the formation of a stable, ring-like structure called a chelate. libretexts.org The term is derived from the Greek word "chele," meaning "claw," which aptly describes how the ligand encircles and binds the metal ion. issr.edu.khresearchgate.net The number of bonds a single ligand can form with a central metal ion is referred to as its denticity. Ligands are classified based on the number of donor atoms they use to bind to the metal; for example, a ligand with two donor atoms is bidentate, while one with multiple donor sites is termed polydentate. libretexts.org The enhanced stability of a chelate complex compared to a complex with monodentate ligands (ligands that form only one bond) is known as the chelate effect. This stability arises from favorable thermodynamic changes, specifically a significant increase in entropy, which drives the reaction towards complex formation. issr.edu.khquora.com

Ethylenediaminetetraacetic acid (EDTA) is a prominent example of a polydentate ligand. libretexts.org Specifically, it is a hexadentate ligand, meaning it has six donor atoms that can coordinate with a metal ion. issr.edu.khvedantu.comwikipedia.org The structure of the EDTA molecule consists of an ethylenediamine (B42938) backbone with four attached carboxylic acid groups. quora.comyoutube.com The six donor sites are the two nitrogen atoms of the ethylenediamine bridge and the four oxygen atoms from the deprotonated carboxylate groups. quora.comchemicalbook.com This arrangement allows a single EDTA molecule to envelop a metal ion, forming multiple five-membered rings, which contributes to the high stability of the resulting complex. wikipedia.org While EDTA is typically hexadentate, it can exhibit flexidentate character, meaning it may act as a pentadentate or tetradentate ligand in certain situations, with one or more carboxylate arms remaining uncoordinated. vedantu.combris.ac.uk

The hexadentate nature of EDTA allows it to satisfy the coordination number of 6, which is common for many metal ions, including magnesium (Mg²⁺). doubtnut.comsatyensaha.com When EDTA dimagnesium salt is formed, or when the EDTA ligand chelates a magnesium ion, it typically forms a complex where the magnesium ion is at the center of an octahedral geometry. doubtnut.comquora.comresearchgate.net In this configuration, the two nitrogen atoms and four oxygen atoms of the EDTA ligand occupy the six vertices of the octahedron, effectively surrounding the central Mg²⁺ ion. purdue.edu This formation creates a stable, 1:1 stoichiometric complex, [Mg(EDTA)]²⁻, where one EDTA molecule binds to one magnesium ion. doubtnut.comquora.com The resulting cage-like structure is thermodynamically very stable. libretexts.org

Mechanisms of Metal Ion Sequestration by EDTA and its Salts

The primary function of EDTA and its salts, such as EDTA dimagnesium salt, is to sequester metal ions. Sequestration is the process of forming a stable, water-soluble complex with a metal ion, thereby reducing its reactivity and preventing it from participating in other chemical reactions. chemicalbook.comnanyangchemical.com

EDTA is a highly effective chelating agent for a wide range of di- and trivalent metal ions. chemicalbook.com It forms particularly strong and stable complexes with ions like calcium (Ca²⁺), magnesium (Mg²⁺), and various heavy metals such as lead (Pb²⁺), iron (Fe³⁺), and copper (Cu²⁺). chemicalbook.compatsnap.com The mechanism involves the donation of electron pairs from EDTA's six donor sites (two amines and four carboxylates) to the empty orbitals of the metal cation, forming coordinate covalent bonds. chemicalbook.comurbaniv.com This process effectively "wraps up" the metal ion, rendering it chemically inert in the solution. patsnap.com For instance, in hard water, EDTA salts can sequester calcium and magnesium ions, preventing them from forming insoluble precipitates with soaps and detergents. nanyangchemical.comatamanchemicals.com Similarly, EDTA is used to bind and facilitate the removal of toxic heavy metals from the body. venturisclinic.comprimescholars.com The strength of the bond and the stability of the resulting chelate depend on the specific metal ion involved. patsnap.com

A key aspect of EDTA's chelation chemistry is the principle of ion displacement. A metal ion will displace another from an EDTA complex if the incoming ion forms a more stable complex with EDTA. libretexts.orgjove.com This is governed by the relative stability constants of the metal-EDTA complexes. For example, the Ca²⁺-EDTA complex is more stable than the Mg²⁺-EDTA complex. quora.comurbaniv.com Consequently, if Ca²⁺ ions are added to a solution containing the [Mg(EDTA)]²⁻ complex, the calcium ions will displace the magnesium ions to form the more stable [Ca(EDTA)]²⁻ complex, releasing free Mg²⁺ ions into the solution. urbaniv.comjove.comjove.com This displacement reaction is utilized in analytical chemistry, for instance, in complexometric titrations where a metal that does not have a suitable indicator can be determined by displacing a metal that does. jove.comntu.edu.sg

Stability Constants and Conditional Stability Constants of Metal-EDTA Complexes

The stability of a metal-EDTA complex is quantified by its stability constant (Kf), also known as the formation constant. A higher stability constant indicates a stronger and more stable complex. wikipedia.orgsatyensaha.com The values of Kf for EDTA complexes are generally very high, particularly for transition metals and trivalent cations. bris.ac.ukwikipedia.org

The stability of these complexes is significantly influenced by the pH of the solution. bris.ac.uksatyensaha.com The EDTA molecule is a polyprotic acid, and its degree of protonation depends on the pH. At lower (more acidic) pH values, the carboxylate and amine groups become protonated, which means they are less available to bind to the metal ion. This competition between protons and the metal ion for EDTA's donor sites leads to a decrease in the effective stability of the metal-EDTA complex. youtube.com

To account for this pH effect, the concept of the conditional stability constant (K'f) is used. The conditional stability constant relates the concentration of the metal-EDTA complex to the total concentration of all forms of uncomplexed EDTA at a specific pH. satyensaha.comyoutube.com As the pH decreases, the conditional stability constant also decreases, indicating that the complex is less stable under more acidic conditions. youtube.comresearchgate.net For divalent metal ions like Mg²⁺, the complex is generally stable in alkaline or slightly acidic solutions. satyensaha.com

Table 1: Stability Constants (log Kf) for Selected Metal-EDTA Complexes

| Metal Ion | log Kf |

| Fe³⁺ | 25.1 |

| Cr³⁺ | 23.0 |

| Cu²⁺ | 18.8 |

| Zn²⁺ | 16.7 satyensaha.com |

| Pb²⁺ | 18.0 |

| Ca²⁺ | 10.65 quora.com |

| Mg²⁺ | 8.79 quora.com |

| Fe²⁺ | 14.3 |

Note: Values are generally reported at 20-25 °C and an ionic strength of 0.1 M. Sources may report slightly different values based on experimental conditions. bris.ac.uksatyensaha.comquora.comgoogle.com

Thermodynamic Studies of Chelation

The stability of the complex formed between a metal ion and a chelating agent is a critical thermodynamic parameter. For the Mg²⁺-EDTA complex, this stability is quantified by the formation constant (Kf) or its logarithm (log Kf). The log Kf value for the Mg²⁺-EDTA complex is reported to be 8.79. laboratorynotes.com This value indicates the equilibrium position of the complexation reaction, with a higher value signifying a more stable complex. wikipedia.org

The table below summarizes the stability constants for EDTA complexes with various metal ions, providing a comparative view of the relative stability of the Mg²⁺-EDTA complex.

| Metal Ion | log Kf |

| Mg²⁺ | 8.79 laboratorynotes.com |

| Ca²⁺ | 10.65 laboratorynotes.com |

| Mn²⁺ | 13.89 laboratorynotes.com |

| Fe²⁺ | 14.30 laboratorynotes.com |

| Zn²⁺ | 16.5 laboratorynotes.com |

| Cu²⁺ | 18.78 laboratorynotes.com |

| Fe³⁺ | 25.1 laboratorynotes.com |

Kinetic Studies of Complex Formation and Dissociation

Kinetic studies focus on the rates at which the Mg²⁺-EDTA complex forms and dissociates. Research indicates that the formation of metal-EDTA complexes, including with magnesium, is generally a rapid process, often occurring almost instantaneously. researchgate.net

The mechanism of complex formation involves a series of steps. A crucial and often rate-determining step is the loss of the first water molecule from the hydration sphere of the magnesium ion, which allows for the initial bond formation with the EDTA ligand. nih.gov Once the first bond is established, the remaining donor groups of the hexadentate EDTA molecule rapidly coordinate with the metal ion in a stepwise fashion, forming a stable, cage-like structure. nanyangchemical.com

The dissociation of the Mg²⁺-EDTA complex is the reverse process. The rate of dissociation is influenced by factors such as pH. The dissociation constant for the Mg²⁺-EDTA complex has been determined to be 2.989 × 10⁻⁹. scribd.com This low value signifies that the complex is relatively stable and does not readily dissociate back into its constituent ions. scribd.com However, the presence of other metal ions that form more stable complexes with EDTA can lead to the displacement of magnesium from the complex. researchgate.net

Influence of Environmental Parameters on Chelation Efficacy

The effectiveness of EDTA dimagnesium salt as a chelating agent is not constant but is significantly influenced by environmental conditions, primarily pH and temperature.

pH Dependence of Complex Stability

The stability of the Mg²⁺-EDTA complex is highly dependent on the pH of the solution. gantep.edu.tr EDTA is a polyprotic acid with six potential sites for protonation (four carboxyl groups and two amino groups). gantep.edu.trwikipedia.org At low pH values, the carboxyl and amino groups of EDTA are protonated, which reduces the availability of the lone pair electrons on the nitrogen and oxygen atoms required for coordination with the magnesium ion. quora.com This leads to a significant decrease in the stability of the Mg²⁺-EDTA complex, and at pH values below 5, the formation of this complex is considered negligible. researchgate.net

As the pH increases, the EDTA molecule becomes progressively deprotonated, enhancing its ability to chelate metal ions. quora.complos.org The chelating capacity of EDTA is known to increase exponentially over the pH range of 8 to 10. plos.orgnih.gov For the chelation of magnesium, which forms a relatively weak complex with EDTA, an alkaline medium is generally required for effective complexation. gantep.edu.tr Titrations involving Mg²⁺ and EDTA are typically carried out in solutions buffered to a pH of 10 to ensure quantitative complex formation. truman.edu However, at very high pH values, the formation of insoluble metal hydroxides can compete with the chelation process. lscollege.ac.in

The following chart illustrates the general trend of the effect of pH on the stability of metal-EDTA complexes.

Temperature Effects on Chelation

Temperature also plays a role in the chelation efficacy of EDTA dimagnesium salt. Generally, for most chelating agents, an increase in temperature leads to a decrease in performance. jungbunzlauer.com Studies on the thermal degradation of EDTA chelates have shown that the Mg²⁺-EDTA complex is susceptible to decomposition at elevated temperatures. cdnsciencepub.comcdnsciencepub.com

In alkaline aqueous solutions at temperatures ranging from 230–310°C, the Mg²⁺-EDTA chelate was found to have the highest rate of degradation compared to the EDTA chelates of Ca(II), Zn(II), Fe(II), and Ni(II). cdnsciencepub.com The primary degradation products at lower temperatures (around 250°C) are iminodiacetic acid, hydroxyethyliminodiacetic acid, and ethylene (B1197577) glycol. cdnsciencepub.com At even higher temperatures, further decomposition can lead to the formation of dimethylamine (B145610) and carbon dioxide. cdnsciencepub.com

It is important to note that significant degradation of EDTA and its complexes generally occurs at temperatures above 175°C. researchgate.net Below this temperature, the complex remains relatively stable. researchgate.net The presence of certain substances, such as phosphate (B84403), can enhance the rate of thermal degradation of the Mg(II)-EDTA chelate. cdnsciencepub.com

Interactions of Edta Dimagnesium Salt with Other Ligands and Anions

In complex aqueous systems, the chelation behavior of EDTA dimagnesium salt can be influenced by the presence of other ligands and anions. These interactions can lead to the formation of mixed-ligand complexes or competition for the metal ion.

When magnesium interacts with certain anions, it has a tendency to be surrounded by water molecules rather than the anions themselves. mdpi.com However, EDTA is a powerful chelating agent that can effectively compete with and displace weaker ligands, such as water and various anions. atamanchemicals.com

In the presence of other strong chelating agents or certain anions, the formation of ternary or mixed-ligand complexes is possible. For example, research has shown the formation of mixed-ligand complexes of Mg(II) with oligopyridines and other anions. mdpi.com The stability and structure of these complexes depend on the nature of the competing ligand and the reaction conditions.

Furthermore, in systems containing multiple metal ions, a metal ion that forms a more stable complex with EDTA can displace magnesium from the Mg²⁺-EDTA complex. researchgate.net For instance, copper(II), which has a significantly higher stability constant with EDTA (log Kf = 18.8) compared to magnesium(II) (log Kf = 8.69), can preferentially bind to EDTA, potentially leaving the magnesium ion as a counter-cation outside the primary coordination sphere. scispace.com This principle is utilized in certain analytical applications and highlights the competitive nature of chelation in multi-component systems.

Theoretical and Computational Chemistry Approaches to Chelation

Theoretical and computational methods, such as Density Functional Theory (DFT), provide valuable insights into the structural and bonding characteristics of metal-EDTA complexes, including the Mg²⁺-EDTA complex. researchgate.net These computational studies complement experimental findings and help to elucidate the nature of the interactions between the metal ion and the ligand at a molecular level.

Molecular Modeling of Metal-Ligand Interactions

Molecular modeling techniques are instrumental in elucidating the complex interactions between metal ions and chelating agents like EDTA. These computational methods provide insights into the three-dimensional structure and binding energetics of the resulting complexes, which are often difficult to characterize fully through experimental means alone.

In the case of the dimagnesium salt of EDTA, the fundamental interaction involves the chelation of magnesium ions (Mg²⁺) by the EDTA⁴⁻ ligand. EDTA is a hexadentate ligand, meaning it has six donor atoms (two nitrogen atoms and four oxygen atoms from the carboxylate groups) that can coordinate with a metal ion. urbaniv.compurdue.edu This multi-point attachment, known as the chelate effect, results in a particularly stable complex. solubilityofthings.com

Molecular docking simulations have been employed to study the binding of the MgEDTA²⁻ complex to other molecules. For instance, research on the enzyme EDTA monooxygenase (EmoA) utilized molecular docking to understand how it recognizes its substrate. nih.gov These models showed that the MgEDTA²⁻ complex fits into the active site of the enzyme. The binding region is characterized by an intricate network of hydrogen bonds involving several polar amino acid residues. nih.gov Specifically, one of the acetate (B1210297) groups of the EDTA moiety was observed to face the phenolic sidechain of a tyrosine residue (Tyr⁷¹), which is part of a hydrogen bond network with other residues like Gln⁵⁸, Gln⁶⁰, and Asn¹²⁹. nih.gov Such detailed structural insights from molecular modeling are crucial for understanding the biological processing and environmental fate of EDTA complexes.

The stability and structure of the Mg-EDTA complex are governed by the strong metal-ligand interactions. researchgate.net The flexible nature of the EDTA ligand allows it to wrap around the central magnesium ion, forming a stable, often octahedral, structure. purdue.eduatamanchemicals.com Computational models help visualize this encapsulation and quantify the geometric parameters of the chelate rings formed.

Table 1: Interaction Data from Molecular Modeling of MgEDTA²⁻

| Parameter | Finding | Source |

|---|---|---|

| Binding Site Residues | Gln⁵⁸, Gln⁶⁰, Arg⁶⁸, Glu⁷⁰, Tyr⁷¹, Asn¹²⁹, Asn³⁸⁴ | nih.gov |

| Key Interaction | An acetate group of EDTA faces the phenolic sidechain of Tyr⁷¹ | nih.gov |

| Binding Pocket Feature | An intricate network of hydrogen bonds stabilizes the complex | nih.gov |

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as metal-ligand complexes. rsc.orgresearchgate.net It allows for the accurate calculation of molecular geometries, bond energies, and other electronic properties, providing a deeper understanding of the nature of the chemical bonds involved.

DFT studies have been extensively applied to EDTA complexes with various metal ions, including magnesium. researchgate.netresearchgate.net These studies provide quantitative data on the structural and bonding characteristics of the [MgEDTA]²⁻ complex. By comparing computed molecular geometries with those determined from X-ray crystallography, the accuracy of the theoretical models can be validated. researchgate.net

A key aspect revealed by DFT is the nature of the metal-ligand bonding. Through energy partitioning analysis, the contributions of ionic and covalent character to the bonds between the magnesium ion and the donor atoms of EDTA can be assessed. researchgate.net Natural Bond Orbital (NBO) analysis, another tool used in conjunction with DFT, offers detailed insights into the donor-acceptor interactions. researchgate.net For the Mg-EDTA complex, the interactions are primarily electrostatic, consistent with the interaction between a hard acid (Mg²⁺) and the hard donor atoms (N, O) of the EDTA ligand. researchgate.net

DFT calculations have shown that the selectivity of EDTA for different metal ions can be predicted based on binding affinities. The order of binding selectivity for several alkaline earth and alkali metals has been established as Mg²⁺ > Ca²⁺ > Sr²⁺ > Na⁺ > K⁺ > Rb⁺. researchgate.net This highlights the high affinity of EDTA for magnesium, which is a cornerstone of its function as a chelating agent for this ion. nih.gov Quantum mechanical/molecular mechanical (QM/MM) simulations, which combine DFT with classical mechanics, have further revealed that in an aqueous solution, the [MgEDTA]²⁻ complex typically forms a six-fold octahedral structure. researchgate.net

Table 2: Geometric Parameters of [MgEDTA]²⁻ Complex from DFT Calculations

Distances are given in angstroms (Å) and angles in degrees (°).

| Parameter | Computed Value | Experimental Value (Crystal) | Source |

| Mg-O Distance | 2.084 - 2.114 | 1.927 - 1.976 | researchgate.net |

| Mg-N Distance | 1.969 - 1.972 | 1.936 - 1.946 | researchgate.net |

| O-Mg-O Angle | 176.7 | - | researchgate.net |

| N-Mg-N Angle | 111.5 | - | researchgate.net |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Edta dimagnesium salt |

| Ethylenediaminetetraacetic acid (EDTA) |

| Magnesium ion (Mg²⁺) |

Research on Water Treatment and Scale Prevention

Edta dimagnesium salt, a derivative of ethylenediaminetetraacetic acid (EDTA), is a subject of academic interest for its potential applications in water treatment and the prevention of scale formation. ncats.io Its utility stems from the chelating properties of the EDTA anion, which can form stable, water-soluble complexes with various metal ions. wikipedia.orgshivchem.com

Research has shown that EDTA and its salts can solubilize precipitated metal salts and hydroxides. atamanchemicals.com This process occurs because even sparingly soluble salts are in equilibrium with a small concentration of free metal ions in solution. By chelating these free ions, EDTA shifts the equilibrium, promoting the dissolution of the solid precipitate to form soluble metal-EDTA complexes. atamanchemicals.com The effectiveness of this dissolution is influenced by factors such as the crystal structure and age of the precipitate, as well as the temperature of the system. atamanchemicals.com The ability of EDTA to sequester metal ions like calcium and iron makes it effective in dissolving deposits of metal oxides and carbonates. wikipedia.org

The stability of the metal-EDTA complex is a key factor in its ability to dissolve precipitates. EDTA forms particularly strong complexes with ions such as Fe(III), Mn(II), and Cu(II). wikipedia.org This strong binding capacity allows EDTA to extract metal ions from existing, less stable compounds. beloit.edu For example, EDTA can be used to dissolve iron-containing scale at or near neutral pH. wikipedia.org

The formation of scale, which is the precipitation of mineral salts like calcium carbonate, calcium sulfate (B86663), and various phosphates, is a significant issue in industrial water systems. atamanchemicals.comrjptonline.org Research indicates that EDTA salts are effective in preventing the formation of such scale. By chelating divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), EDTA prevents them from precipitating with anions such as carbonate, sulfate, and phosphate. wikipedia.orgatamanchemicals.com The resulting metal-EDTA complexes are water-soluble and less likely to form scale deposits. wikipedia.org

Studies have explored the use of various antiscalants, and the addition of magnesium has been found to be beneficial for the efficiency of some polyanionic antiscalant agents. google.com The mechanism of scale inhibition involves interference with crystal growth, allowing systems to operate under supersaturated conditions without significant scale formation. rjptonline.org While traditional chelating agents are used stoichiometrically, certain compounds can act as "threshold inhibitors," which are effective at much lower concentrations. google.com

| Scale Type | Mechanism of Prevention by EDTA Salts | Key Findings from Research |

|---|---|---|

| Calcium Carbonate | Chelation of Ca²⁺ ions, preventing their precipitation with carbonate ions. atamanchemicals.com | Effective in preventing scale in boilers, heat exchangers, and reverse osmosis membranes. atamanchemicals.com |

| Calcium Sulfate | Sequestration of Ca²⁺ ions, maintaining their solubility. atamanchemicals.com | Can be used to prevent and remove existing sulfate scale. atamanchemicals.com |

| Calcium Phosphate | Binding of Ca²⁺ ions, inhibiting the formation of insoluble phosphate salts. atamanchemicals.com | Useful in systems where phosphate-based corrosion inhibitors are also present. |

The role of EDTA and its salts in corrosion inhibition is complex and has been the subject of various studies. On one hand, by chelating metal ions that can catalyze corrosive processes, EDTA can reduce corrosion. researchgate.net On the other hand, the dissolution of protective oxide layers by EDTA can sometimes accelerate corrosion. nih.gov

Research has investigated EDTA-based surfactants as corrosion inhibitors for magnesium alloys. One study synthesized an EDTA-based dimeric surfactant and tested its ability to inhibit the corrosion of AZ31 Mg alloy in corrosive media. researchgate.net The results indicated that the surfactant exhibited appreciable corrosion inhibition, acting as a mixed-type inhibitor that adsorbs physically onto the metal surface. researchgate.net The effectiveness of such inhibitors often increases with concentration. researchgate.net Other studies have also explored various compounds for their ability to inhibit magnesium corrosion, ranking their efficiency relative to established inhibitors like chromates. hereon.de The formation of an insoluble chelated product on the metal surface can act as a protective film, thereby inhibiting corrosion. nih.gov

Studies in the Pulp and Paper Industry

In the pulp and paper industry, EDTA salts are investigated for their ability to control the adverse effects of metal ions, which can compromise bleaching processes and product quality. wikipedia.orgatamanchemicals.com

Hydrogen peroxide is a key chemical used in chlorine-free pulp bleaching. atamanchemicals.com However, its effectiveness can be significantly reduced by the presence of transition metal ions, particularly manganese (Mn), iron (Fe), and copper (Cu), which catalyze the wasteful decomposition of peroxide into radicals that can damage cellulose (B213188) fibers. researchgate.netresearchgate.netoulu.fi

Academic research has extensively studied the role of chelating agents like EDTA in mitigating this issue. By sequestering these metal ions, EDTA prevents them from participating in the catalytic decomposition of hydrogen peroxide. wikipedia.orgatamanchemicals.com This leads to improved bleaching efficiency and helps preserve the strength of the pulp fibers. researchgate.net Studies have shown that adding EDTA, often in combination with other stabilizers like magnesium sulfate and sodium silicate, has a positive effect on reducing peroxide decomposition. ncsu.eduresearchgate.net For instance, one study found that while a mixture of stabilizers was most effective in the presence of a single metal ion, the individual addition of a disodium (B8443419) EDTA salt had the best effect on reducing peroxide decomposition when both iron and manganese were present. ncsu.edu The chelation of metal ions is a critical step before the peroxide bleaching stage to ensure the stability of the bleaching agent. researchgate.netresearchgate.net

| Stabilizer/Chelant | Function in Peroxide Bleaching | Observed Effects in Research |

|---|---|---|

| EDTA Salts | Sequester transition metal ions (Mn, Fe, Cu) to prevent catalytic H₂O₂ decomposition. wikipedia.orgatamanchemicals.com | Improves peroxide stability and bleaching efficiency. researchgate.netncsu.edu Particularly effective when both Fe and Mn are present. ncsu.edu |

| Magnesium Sulfate | Stabilizes peroxide, potentially by adsorbing transition metal ions or interrupting free radical chain reactions. oulu.firesearchgate.net | Reduces peroxide decomposition and protects carbohydrates from degradation. researchgate.netresearchgate.net |

| Sodium Silicate | Acts as a stabilizer by chelating metal ions and providing alkalinity. google.comresearchcommons.org | Contributes to peroxide stability but can cause scaling issues. google.com |

Research in the Textile Industry

In the textile industry, metal ions present in process water or on the fibers themselves can cause numerous problems, including affecting dye shades, causing poor fastness, and leading to the formation of precipitates on fabrics. wikipedia.orgatamanchemicals.com Research has focused on the application of chelating agents like EDTA salts to mitigate these issues.

Studies have shown that EDTA and its salts are effective sequestering agents in textile wet processing. researchgate.net By forming stable, water-soluble complexes with metal ions such as calcium, magnesium, and heavy metals, they prevent these ions from interfering with dyeing and finishing processes. wikipedia.orgresearchgate.net This ensures the brightness of dye shades and prevents the precipitation of dyes by hard water salts. atamanchemicals.com EDTA salts are considered highly stable for this purpose because they form strong ring-like structures with the metal ions. researchgate.net Their use helps to prevent issues like film formation, clogging of equipment, and turbidity in processing solutions. researchgate.net

Prevention of Metal ion Interference in Dyeing Processes

In the textile industry, the presence of metal ions in water, such as calcium (Ca²⁺) and magnesium (Mg²⁺), can interfere with the dyeing process. These ions can form insoluble complexes with dyes, leading to inconsistent coloring, reduced color yield, and poor fabric quality. textileengineering.net EDTA and its salts, including EDTA dimagnesium salt, are utilized as sequestering agents to counteract these issues. textileengineering.netwikipedia.org They work by forming stable, water-soluble complexes with these metal ions, a process known as chelation. textileengineering.net This action effectively "deactivates" the metal ions, preventing them from interfering with the dye molecules and ensuring their free availability for absorption by the textile fibers. textileengineering.net This results in more uniform and reproducible color application across different batches. textileengineering.net

EDTA Dimagnesium Salt in Agricultural Science Research

Plant Nutrition Enhancement through Magnesium Chelation

Magnesium is a vital nutrient for plants, playing a central role in chlorophyll (B73375) production and photosynthesis. chemiis.com However, magnesium in the soil may not always be in a form that is readily available for plant uptake. obafer.com EDTA dimagnesium salt is used in agricultural applications to address this issue. chemiis.commarknature.com The chelated form of magnesium in this compound ensures that the nutrient remains soluble and bioavailable to plants across a range of pH levels. chemiis.comobafer.com This enhanced bioavailability helps to correct magnesium deficiencies in crops, leading to improved plant health, enhanced leaf texture, and ultimately, increased crop yields. chemiis.comagribegri.com Research has shown that the application of EDTA can increase the uptake of essential micronutrients, including magnesium. researchgate.net

The chelation process prevents the magnesium from forming insoluble precipitates in the soil, ensuring a more efficient delivery of this essential nutrient to the plant's root system. king-boron.com This is particularly beneficial in preventing nutrient loss in soils and promoting more sustainable farming practices. chemiis.com

Research on Improving Nutrient Absorption in Soil

Research indicates that the application of EDTA to soil can significantly increase the uptake of certain micronutrients by plants. researchgate.net For instance, studies have observed that EDTA application can enhance the concentration of manganese and zinc in the shoots of various crops. researchgate.net Furthermore, EDTA can influence the availability of other nutrients like phosphorus by dissolving metal phosphates in the soil, thereby increasing the concentration of phosphorus available for plant absorption. researchgate.net However, it is also noted that high concentrations of EDTA can potentially have adverse effects on plant growth. researchgate.net

Environmental Fate and Biodegradation Studies

Degradation Pathways of EDTA and its Salts

The widespread use of EDTA has led to investigations into its environmental persistence and degradation. chemicalbook.com While highly stable, EDTA is not entirely resistant to degradation. wikipedia.org The primary pathway for the breakdown of EDTA in surface waters is through photolysis, specifically the action of sunlight on the iron(III)-EDTA complex at wavelengths below 400 nm. wikipedia.orgindustrialchemicals.gov.au The half-life for this process can vary significantly depending on light conditions. wikipedia.org

The degradation of the iron(III)-EDTA complex leads to the formation of byproducts such as ethylenediaminetriacetic acid (ED3A), ethylenediaminediacetic acid (EDDA), and ethylenediaminemonoacetic acid (EDMA). wikipedia.org While EDDA and EDMA show relatively rapid biodegradation, ED3A is more resistant. wikipedia.org Other metal-EDTA complexes, such as those with magnesium and calcium, are generally more persistent in the environment. wikipedia.orgchemicalbook.com In industrial wastewater treatment plants, microbial degradation can eliminate about 80% of EDTA, with ED3A and iminodiacetic acid (IDA) being the resulting byproducts. wikipedia.orgchemicalbook.com Thermal degradation of EDTA chelates can also occur at high temperatures, with hydrolysis leading to products like iminodiacetic acid and hydroxyethyliminodiacetic acid at lower temperatures, and dimethylamine and carbon dioxide at higher temperatures. cdnsciencepub.com

Microbial Degradation Mechanisms

Several bacterial strains, often found in environments with high EDTA concentrations like sewage treatment plants, are capable of degrading EDTA. wikipedia.orgmdpi.com These are typically aerobic, gram-negative bacteria. scielo.br Notable strains include Agrobacterium radiobacter ATCC 55002 and species from the Pseudomonadota phylum, such as Chelativorans sp. BNC1. wikipedia.orgusda.gov

The mechanism of microbial degradation is not universal for all EDTA complexes. For instance, Agrobacterium radiobacter is known to degrade the Fe(III)-EDTA complex, while strains like BNC1 and DSM 9103 are more effective at degrading complexes of calcium, barium, magnesium, and manganese(II). wikipedia.org The degradation process often requires the dissociation of the metal from the EDTA chelate before the organic part can be broken down. wikipedia.org The primary enzymatic step in the degradation of EDTA is catalyzed by EDTA monooxygenase. mdpi.com Some microorganisms can even form nitrates from EDTA under moderately alkaline conditions. wikipedia.orgchemicalbook.com The efficiency of these natural bacteria in remediation is often limited, which has spurred research into modifying the relevant genes to enhance their catalytic efficiency for bioremediation purposes. usda.gov

Photodegradation Research

Scientific investigations into the aerobic photodegradation of ethylenediaminetetraacetic acid (EDTA) chelates have revealed that the specific metal ion complexed with EDTA is a critical factor in its decomposition under light. Research using a wide spectrum Xenon arc lamp on various metal chelates of EDTA demonstrated significant differences in their stability. nih.gov

Research on Heavy Metal Remediation Strategies

EDTA and its salts are recognized as highly effective chelating agents for the remediation of heavy metal-contaminated soils through a process known as soil washing. researchgate.netmdpi.comresearchgate.net This technology leverages the ability of EDTA to form strong, water-soluble complexes with toxic heavy metals, thereby facilitating their removal from the soil matrix. mdpi.comindustrialchemicals.gov.au

Soil Flushing and Metal Extraction Efficiencies

Soil flushing with EDTA solutions has proven effective for extracting a range of heavy metals, including lead (Pb), copper (Cu), zinc (Zn), and cadmium (Cd). researchgate.net The efficiency of this process is influenced by several factors, such as the concentration of the EDTA solution, soil pH, and the specific metals being targeted. researchgate.netresearchgate.net

In one study, flushing a soil artificially contaminated with copper or lead using a 0.05 M solution of an EDTA salt resulted in high extraction efficiencies of approximately 95% for Cu and 98% for Pb. nih.gov Another set of experiments using a 30 mmol EDTA solution per kg of soil removed 44% of Pb, 20% of Zn, and 53% of Cd from a multi-metal contaminated soil. researchgate.net The strong chelating power of EDTA allows it to extract metals present in various forms within the soil. researchgate.net

Table 1: Metal Extraction Efficiencies Using EDTA Soil Flushing

| Metal | EDTA Concentration | Extraction Efficiency (%) | Source |

| Copper (Cu) | 0.05 M | ~95% | nih.gov |

| Lead (Pb) | 0.05 M | ~98% | nih.gov |

| Lead (Pb) | 30 mmol/kg soil | 44% | researchgate.net |

| Zinc (Zn) | 30 mmol/kg soil | 20% | researchgate.net |

| Cadmium (Cd) | 30 mmol/kg soil | 53% | researchgate.net |

Recovery of EDTA from Remediation Solutions

A significant challenge in the application of EDTA-based soil washing is the cost of the chelating agent and the management of the resulting metal-laden wastewater. ascelibrary.org Consequently, extensive research has focused on developing methods to recover and recycle EDTA from the spent soil flushing solutions.

One effective method involves acidification of the solution. After an initial volume reduction step, such as evaporation, lowering the pH of the solution causes the EDTA to precipitate out of the solution. nih.gov Research has shown that this acidification step can precipitate more than 93% of the used EDTA, which can then be recovered through filtration for reuse. nih.gov Another approach involves using sulfide (B99878) precipitation with agents like sodium sulfide (Na₂S) to break the metal-EDTA complex, which also facilitates the recovery of EDTA. nih.gov Studies have demonstrated that recovered EDTA retains its ability to extract heavy metals from soil, making recycling a viable option. researchgate.netnih.gov

Metal Precipitation from Chelate-Containing Solutions

Once the heavy metals are captured in the EDTA solution, the next step involves precipitating the metals to separate them from the chelating agent. This process is often integrated with EDTA recovery. After destabilizing the metal-EDTA complex, various methods can be employed for metal precipitation.

For instance, after using ferric ions to destabilize a lead-EDTA complex, the sequential addition of sodium phosphate can achieve almost total (99.5%) lead precipitation in alkaline conditions. nih.gov In the case of copper, using ferrous sulfate as a destabilization agent can lead to a 93.6% copper precipitation. nih.gov An alternative strategy uses sodium sulfide (Na₂S), sometimes in combination with calcium hydroxide (B78521) (Ca(OH)₂), to effectively precipitate metals like Cd, Cu, Pb, and Zn from the EDTA solution. nih.govepa.gov This process not only cleans the water but also creates metal sulfide precipitates with high concentrations of metals, which could potentially be recycled. nih.gov

Applications in Material Science Research

The principles of chelation and ion exchange involving EDTA and magnesium are being explored in material science, particularly for developing new materials for environmental remediation.

Adsorbent Development for Metal Ion Removal

Research has focused on creating novel adsorbents for removing heavy metal ions from aqueous solutions. One promising area is the development of magnesium-modified biochar. Biochar, a carbon-rich material, can be modified with magnesium compounds to enhance its adsorption capacity for heavy metals. mdpi.comresearchgate.net

In one study, corncob biochar was modified with magnesium chloride (MgCl₂), resulting in a material with significantly improved sorption capacities for copper, lead, and cadmium compared to pristine biochar. mdpi.comresearchgate.net The modification impregnates the carbon surface with magnesium hydroxide (Mg(OH)₂) and magnesium oxide (MgO) particles, which are key to the enhanced performance. mdpi.comresearchgate.net The primary mechanisms for metal removal by this modified biochar include surface precipitation, complexation, and ion exchange. mdpi.com Similarly, adsorbents have been created by grafting EDTA analogs onto materials like cotton, which then exhibit selective adsorption properties for ions such as Cu²⁺, Cd²⁺, and Pb²⁺. rsc.org

Table 2: Maximum Adsorption Capacities of 15% Magnesium-Modified Corncob Biochar (15%Mg-BC)

| Metal Ion | Maximum Adsorption Capacity (mg/g) | Adsorption Model | Source |

| Copper (Cu(II)) | 300.20 | Langmuir | mdpi.com |

| Cadmium (Cd(II)) | 178.97 | Langmuir | mdpi.com |

| Lead (Pb(II)) | 526.20 | Langmuir | mdpi.com |

Integration into Polymeric Materials for Chelation

The incorporation of chelating agents into polymeric matrices is a significant area of research, aimed at creating materials with the ability to sequester specific metal ions from their environment. Ethylenediaminetetraacetic acid (EDTA) is a well-known chelating agent, and its various salt forms, including EDTA dimagnesium salt, can be integrated into polymers. google.comgoogle.com The primary function of integrating EDTA into a polymer is to bestow upon the material the capacity for chelation, effectively creating a solid-phase extractor for target metal ions.

The process can involve the covalent bonding of the EDTA molecule to the polymer backbone or its physical entrapment within the polymer matrix. In the context of EDTA dimagnesium salt, the magnesium ions are complexed with the EDTA molecule. When this complex is integrated into a polymer, the material can potentially engage in ion exchange processes. The chelated magnesium might be exchanged for other, more strongly binding metal ions, or the entire EDTA-magnesium complex can act as a functional site.

Research in this area often involves creating functional polymers for applications such as water treatment, where the removal of heavy metal ions is critical. While specific studies focusing solely on EDTA dimagnesium salt are not extensively detailed in publicly available literature, the principles of EDTA chelation within polymers are well-established. Patents related to complex drug delivery systems mention the possibility of using various EDTA salts, including EDTA dimagnesium salt, conjugated to water-soluble polymeric moieties. google.comgoogle.com This indicates its viability as a functional component within a polymer structure.

The chelation capacity of such functionalized polymers is a key parameter investigated in academic studies. This is often determined by measuring the uptake of specific metal ions from a solution.

Table 1: Principles of Metal Ion Chelation by EDTA-Functionalized Polymers

| Parameter | Description | Relevance to EDTA Dimagnesium Salt |

| Chelation Mechanism | The EDTA molecule within the polymer physically entraps metal ions, forming stable, ring-like structures. | The dimagnesium salt provides the EDTA ligand, which is capable of binding to other metal ions, potentially through ion exchange with magnesium. |

| Target Ions | Typically heavy metals such as lead (Pb²⁺), cadmium (Cd²⁺), copper (Cu²⁺), and mercury (Hg²⁺). | The stability constants of EDTA with various metals suggest it would preferentially bind to heavy metals over magnesium. |

| Polymer Matrix | Can include natural polymers (e.g., cellulose, chitosan) or synthetic polymers (e.g., polystyrene, polyethylene (B3416737) glycol). | The choice of polymer affects the material's physical properties, such as porosity and swelling, which influence the accessibility of the EDTA sites. |

| Application | Water purification, soil remediation, and recovery of precious metals. | A polymer containing EDTA dimagnesium salt could be used in scenarios where the introduction of magnesium ions into the system is acceptable or desired. |

Stabilization of Emulsion-Based Materials

Emulsions are mixtures of two or more immiscible liquids, such as oil and water, where one liquid is dispersed in the other in the form of droplets. These systems are inherently unstable and tend to separate over time. The stability of emulsion-based materials, which are common in the food, cosmetic, and pharmaceutical industries, is of paramount importance.

Metal ions, even in trace amounts, can destabilize emulsions by promoting oxidative degradation of the lipid phase or by interacting with emulsifying agents, thereby reducing their effectiveness. Chelating agents like EDTA are frequently used to counteract these effects. By sequestering pro-oxidant metal ions such as iron and copper, EDTA helps to prevent the initiation of oxidation reactions that can lead to rancidity, color changes, and breakdown of the emulsion.

While many studies refer to the use of sodium salts of EDTA for this purpose, EDTA dimagnesium salt would function on the same principle of metal ion chelation. The magnesium ion itself is not a strong pro-oxidant compared to transition metals. Therefore, EDTA dimagnesium salt can effectively stabilize emulsions by binding to more catalytically active metal ions present as impurities. Research has shown that EDTA can significantly reduce lipid oxidation in oil-in-water emulsions, thereby enhancing their shelf life and quality. The effectiveness of EDTA is linked to its ability to form stable complexes with metal ions that catalyze oxidation.

Table 2: Effect of EDTA on Emulsion Stability

| Parameter | Without EDTA | With EDTA | Role of EDTA Dimagnesium Salt |

| Lipid Oxidation | Higher rates, leading to rancidity and off-flavors. | Significantly reduced due to chelation of pro-oxidant metal ions (e.g., Fe²⁺, Cu²⁺). | Acts as an antioxidant by sequestering metal catalysts. |

| Emulsion Stability | Prone to phase separation (creaming, coalescence) over time. | Improved stability and longer shelf-life. | Helps maintain the integrity of the emulsion by preventing reactions that degrade emulsifiers and lipids. |

| Color and Flavor | Susceptible to degradation catalyzed by metal ions. | Color and flavor are better preserved. | Contributes to maintaining the sensory qualities of the product. |

| pH Influence | Oxidation rates can be highly dependent on pH. | Effective across a range of pH values, though optimal pH can vary. | The stability of the Mg-EDTA complex and its ability to chelate other metals is pH-dependent. |

Table of Compounds

Analytical Chemistry Research and Methodologies

Role as a Masking Agent in Chemical Analyses

In the context of complexometric titrations, masking is a technique used to prevent interfering ions from participating in the reaction. study.com A masking agent is a reagent that forms a stable complex with the interfering ion, thus "masking" it from the titrant. pharmacyinfoline.comjove.com EDTA itself can be used as a masking agent. pharmacyinfoline.comacs.org

The principle behind masking is the differential stability of complexes. A masking agent forms a complex with an interfering metal ion that is more stable than the complex the interfering ion would form with the titrant. pharmacyinfoline.com This prevents the interfering ion from being titrated, allowing for the selective determination of the analyte of interest. jove.com

For example, in a solution containing multiple metal ions, the addition of a specific masking agent can selectively bind to certain ions. Common masking agents include cyanide, fluoride, and triethanolamine. jove.com EDTA is a broad-spectrum complexing agent and can mask a wide range of metal ions, including calcium and magnesium. pharmacyinfoline.com By carefully controlling the pH and choosing appropriate masking agents, it becomes possible to titrate individual metal ions in a complex mixture. For instance, cyanide can be used to mask ions like Zn²⁺ and Cd²⁺, allowing for the titration of Pb²⁺ and Mg²⁺ in a mixture. jove.com

The process of releasing an ion from a masking agent is called demasking. nowgonggirlscollege.co.instudy.com This allows for the sequential titration of multiple metal ions in the same sample. jove.com

Spectroscopic Characterization of Edta Dimagnesium Complexes

Spectroscopic methods are essential for elucidating the structural and electronic properties of metal complexes. For the Edta dimagnesium complex, techniques such as infrared, Raman, and electronic reflectance spectroscopy provide valuable insights into the coordination environment of the magnesium ion and the vibrational modes of the EDTA ligand.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to study the bonding within the Mg-EDTA complex. The spectra reveal characteristic vibrations of the carboxylate (COO⁻) and C-N groups of the EDTA ligand upon coordination to the magnesium ion.

In a study of a heterobimetallic complex, MgCu[EDTA]·6H₂O, the IR and Raman spectra provided detailed information about the coordination of the EDTA ligand. scispace.com The most significant region for analysis is where the carboxylate stretching vibrations occur. Two types of carboxylate groups were identified: those that bridge the two metal centers and those that form monodentate bonds. scispace.com This results in distinct antisymmetric (νₐₛ) and symmetric (νₛ) stretching bands. The energy difference between these bands (Δν) is indicative of the coordination mode. scispace.com

Table 2: Selected Vibrational Frequencies (cm⁻¹) for a Mg-Containing EDTA Complex

| Assignment | Infrared (IR) | Raman |

|---|---|---|

| νₐₛ(COO⁻) monodentate | 1625 vs | 1622 m |

| νₐₛ(COO⁻) bridging | 1575 sh | 1582 s |

| νₛ(COO⁻) monodentate | 1445 m | 1438 m |

| νₛ(COO⁻) bridging | 1400 s | 1405 vs |

| ν(C-N) | 1090 m | 1095 w |

| ν(Mg-O) | 335 m | 340 w |

Data derived from analysis of MgCu[EDTA]·6H₂O. scispace.com Band intensities: vs: very strong; s: strong; m: medium; w: weak; sh: shoulder.

The spectra also show bands corresponding to the C-N stretching vibrations and, in the lower frequency region, vibrations associated with the Mg-O bonds, confirming the coordination of the carboxylate oxygen atoms to the magnesium ion. scispace.com

Electronic reflectance spectroscopy is used to investigate the electronic transitions within a complex, which provides information about the coordination geometry and the nature of the metal-ligand bonding. For complexes of main group elements like magnesium, which has a d¹⁰ electronic configuration, d-d electronic transitions are not possible. Therefore, the electronic spectrum is typically dominated by ligand-to-metal charge transfer bands, which usually occur in the ultraviolet region.

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the qualitative and quantitative analysis of Edta dimagnesium salt. ¹H NMR, in particular, provides detailed information about the molecular structure and chemical environment of the protons within the EDTA molecule upon chelation with magnesium ions.

When EDTA chelates with a divalent metal cation such as Mg²⁺, the resulting complex exhibits a unique ¹H NMR spectral pattern. utoronto.ca This is due to conformational changes in the EDTA molecule and the influence of the metal ion's electronegativity. utoronto.ca The formation of the stable Mg-EDTA complex is observable on the NMR timescale, allowing for the distinct identification of both the chelated and free forms of EDTA. researchgate.net

In aqueous solutions, the protons of free EDTA produce two distinct singlet peaks. utoronto.ca However, upon complexation with magnesium, these signals shift and often split into more complex patterns, such as AB quartets, which are characteristic of the specific metal-ligand interaction. researchgate.netresearchgate.net For instance, research has identified a specific peak corresponding to the ethylene (B1197577) protons (-N-CH₂-CH₂-N-) of the EDTA-complexed magnesium, which can be used for quantification. researchgate.net One study reported that signals from the metal-ethylenediaminetetraacetic acid (EDTA) complexes appear at δ 2.70 ppm for Mg²⁺. researchgate.net

This principle allows for the quantitative determination of magnesium ions. nih.gov A common method involves adding a known excess of an EDTA salt solution to a sample containing Mg²⁺. The NMR spectrum will then show signals for both the Mg-EDTA complex and the remaining free EDTA. By integrating the signals of the uncomplexed EDTA, the amount that reacted with the magnesium can be calculated, thus determining the concentration of the cation. researchgate.netnih.gov This approach negates the need for an internal standard. researchgate.netnih.gov The utility of this NMR-based method has been demonstrated in the analysis of various samples, including pharmaceutical products and food supplements. nih.gov

Interactive Table: ¹H NMR Chemical Shifts for EDTA and Mg-EDTA Complex

| Species | Protons | Typical Chemical Shift (ppm) | Description |

| Free EDTA | Ethylene Protons | ~3.59 | Singlet peak in the free ligand. |

| Free EDTA | Acetate (B1210297) Protons | ~3.82 | Singlet peak in the free ligand. |

| Mg-EDTA Complex | Complexed Protons | ~2.70 | Signal corresponding to the protons in the chelated complex. |

Note: Chemical shifts can vary based on solvent, pH, and instrument parameters.

Advanced Analytical Techniques for EDTA Detection and Speciation

Beyond classical methods, several advanced analytical techniques have been developed for the sensitive detection and speciation of EDTA and its metal complexes, including Edta dimagnesium salt. Speciation analysis, which involves identifying and quantifying the different chemical forms of an element or compound in a sample, is crucial for understanding its environmental and biological impact. nih.gov

Hyphenated techniques, which combine separation methods with sensitive detection, are particularly powerful for analyzing metal-EDTA complexes.

Liquid Chromatography-Mass Spectrometry (LC-MS): Techniques such as ultra-performance liquid chromatography coupled with quadrupole/time-of-flight mass spectrometry (UPLC-Q-TOF–MS) offer a rapid and sensitive method for the speciation analysis of metal-chelator complexes. chromatographyonline.com Hydrophilic interaction liquid chromatography (HILIC) can be used for the separation of these polar complexes. chromatographyonline.com

Ion Chromatography-Inductively Coupled Plasma-Mass Spectrometry (IC-ICP-MS): This is another robust technique for the determination of metal-EDTA complexes. wiley.comresearchgate.net Anion-exchange chromatography can effectively separate different metal-EDTA species, which are then detected with high elemental specificity and sensitivity by ICP-MS. wiley.comresearchgate.net This method has been successfully applied to determine metal-EDTA complexes in various samples with limits of detection (LODs) in the low µg/L range. wiley.comresearchgate.net

Flow Injection Analysis-Electrospray Ionization-Mass Spectrometry (FIA-ESI-MS): ESI-MS is a soft ionization technique that allows for the identification of intact metal-EDTA complexes in solution. wiley.comresearchgate.net Coupling it with flow injection analysis provides a rapid method for screening and identifying species like [Mg(EDTA)]²⁻.

Capillary Electrophoresis (CE): Capillary electrophoresis can be used for the rapid analysis of EDTA and its metal complexes in aqueous solutions. acs.org Separation is achieved based on the charge and size of the complexes, and detection can be performed using direct UV absorbance. This method allows for the speciation of various metal complexes within a single, short analysis time (typically under 6 minutes). acs.org

These advanced methods provide significant advantages over traditional titrimetric techniques, including higher sensitivity, greater specificity, and the ability to perform speciation in complex matrices. titrations.infotruman.edustansacademy.comlegislation.gov.ukgantep.edu.tr

Interactive Table: Comparison of Advanced Analytical Techniques for EDTA Speciation

| Technique | Separation Principle | Detection Method | Key Advantages |

| UPLC-Q-TOF-MS | Hydrophilic Interaction | Mass Spectrometry | High sensitivity, rapid analysis, structural information. |

| IC-ICP-MS | Ion-Exchange | Mass Spectrometry | Element-specific, very low detection limits. |

| FIA-ESI-MS | None (direct injection) | Mass Spectrometry | Rapid screening, identification of intact complexes. |

| Capillary Electrophoresis | Electrophoretic Mobility | UV Absorbance | Fast analysis times, low sample consumption. |

Emerging Research Directions and Future Perspectives

Development of More Environmentally Benign EDTA Derivatives and Alternatives

The persistence of conventional chelating agents like EDTA in the environment has spurred significant research into more eco-friendly alternatives. scielo.br While EDTA itself shows low acute toxicity, its slow biodegradation rate raises concerns about its environmental longevity. wikipedia.orgresearchgate.net The primary focus of this research is to develop chelating agents that retain the high performance of EDTA while being readily biodegradable.

Several promising alternatives have emerged from these research efforts. Among the most studied are methylglycinediacetic acid (MGDA) and glutamic acid diacetic acid (GLDA), which are noted for their high biodegradability and efficacy as chelating agents across a broad pH range. yuanlianchem.com Ethylenediamine-N,N'-disuccinic acid (EDDS) is another biodegradable option that has been explored as a substitute for EDTA in various applications, including agriculture and remediation. umcs.pl

Research has also extended to naturally derived chelating agents. A 2021 study, for instance, investigated the use of organic ligands such as alginic acid, glucuronic acid, and dextran (B179266) as biodegradable alternatives to EDTA for cultivating marine microalgae. kao.com These compounds demonstrated the potential to not only replace EDTA but in some cases, improve the growth and nutritional quality of the microalgae. kao.com The development of such alternatives reflects a broader trend towards "green chemistry" in industrial processes. umcs.pl

Comparison of EDTA and its Environmentally Benign Alternatives

| Chelating Agent | Key Characteristics | Biodegradability | Noted Applications/Research Areas |

|---|---|---|---|

| EDTA | High-performance, broad applicability | Slow, persistent in the environment scielo.brwikipedia.orgresearchgate.net | Industrial processes, agriculture, consumer products |

| MGDA (Methylglycinediacetic acid) | Highly biodegradable, effective over a wide pH range | Readily biodegradable yuanlianchem.com | Cleaning agents, industrial applications |

| GLDA (Glutamic acid diacetic acid) | Highly biodegradable, derived from natural sources | Readily biodegradable yuanlianchem.com | Detergents, water treatment |

| EDDS (Ethylenediamine-N,N'-disuccinic acid) | Biodegradable, effective in metal chelation | Readily biodegradable umcs.pl | Agriculture, soil remediation |

| Organic Ligands (e.g., Alginic acid, Glucuronic acid) | Naturally derived, biodegradable | Readily biodegradable kao.com | Microalgae cultivation, potential in aquaculture |

Advanced Understanding of Chelation Dynamics at Interfaces

The effectiveness of chelating agents like EDTA dimagnesium salt is often determined by their behavior at interfaces, such as between a solid surface and a liquid. A deeper understanding of these interfacial dynamics is crucial for optimizing existing applications and developing new ones. Research in this area is increasingly focused on elucidating the mechanisms of adsorption, complexation, and dissolution at these critical junctures.

Studies have shown that the interaction of EDTA with mineral surfaces, for example, is a complex process influenced by factors such as pH and the presence of other ions. The formation of surface complexes is a key step in processes like the dissolution of metal oxides. Advanced spectroscopic techniques are being employed to probe these interactions at a molecular level, providing insights into the structure and bonding of the chelated species at the interface.

The role of EDTA in modifying the surface properties of materials is another area of active investigation. For instance, the chelation of metal ions from a surface can alter its wettability and reactivity. This has significant implications for applications ranging from industrial cleaning and scale removal to enhanced oil recovery, where the interaction of the chelating agent with rock surfaces can influence fluid flow and hydrocarbon release. The insights gained from this fundamental research are expected to lead to more efficient and targeted use of EDTA and its derivatives in a variety of interfacial processes.

Integration of Edta Dimagnesium Salt in Novel Chemical Processes

While EDTA dimagnesium salt has well-established roles in agriculture, cosmetics, and water treatment, researchers are exploring its integration into novel and advanced chemical processes. chemiis.comavachemicals.commarknature.comedta-chelate.com These emerging applications leverage the unique properties of the magnesium-EDTA complex to enable new functionalities and improve process efficiency.

One innovative application is in the synthesis of advanced materials. For example, EDTA magnesium disodium (B8443419) salt has been used as a nitrogen precursor in the direct pyrolysis synthesis of nitrogen-doped porous carbon materials. chemicalbook.com These materials are of interest for their potential use in high-performance supercapacitors, which are energy storage devices with applications in electronics and electric vehicles. In this process, the EDTA salt not only provides the nitrogen atoms that are incorporated into the carbon structure but also influences the porosity and surface area of the final material.

Another area of exploration is in catalysis. The stable chelation of the magnesium ion by EDTA can be used to control the release and reactivity of magnesium in catalytic cycles. marknature.com This could be beneficial in processes where precise control over metal ion concentration is critical to catalyst performance and longevity. As research into new materials and chemical processes continues, the versatile chelating properties of EDTA dimagnesium salt are likely to find further application in a range of innovative technologies.

Computational Design and Optimization of Chelation Systems

The advent of powerful computational tools is revolutionizing the field of chemistry, and the design of chelation systems is no exception. Computational methods, such as Density Functional Theory (DFT) and Computational Fluid Dynamics (CFD), are increasingly being used to model, predict, and optimize the behavior of chelating agents like EDTA and their metal complexes. rsc.orgmdpi-res.comresearchgate.net

DFT calculations allow researchers to investigate the electronic structure and bonding of metal-EDTA complexes at the atomic level. chemrxiv.orgresearchgate.netmdpi.comnih.gov This provides fundamental insights into the stability and reactivity of these complexes, which can be used to design new chelating agents with enhanced selectivity and affinity for specific metal ions. For instance, by computationally screening a library of potential EDTA derivatives, researchers can identify promising candidates for synthesis and experimental testing, thereby accelerating the discovery of new and improved chelating agents. dtu.dkrsc.org

CFD, on the other hand, is a valuable tool for optimizing the performance of chelation-based processes on a larger scale. mdpi-res.comtcsedsystem.edumdpi.comdtu.dk By simulating the fluid dynamics, mass transfer, and reaction kinetics within a chemical reactor, CFD can help engineers to design more efficient processes for applications such as water treatment, industrial cleaning, and chemical synthesis. For example, CFD simulations can be used to optimize the mixing of EDTA solutions in a reactor to ensure uniform chelation and maximize the removal of target metal ions. The integration of these computational approaches into the research and development workflow is expected to lead to the design of more effective and efficient chelation systems in the future.

Computational Tools in Chelation System Design

| Computational Method | Primary Application in Chelation Research | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Modeling of metal-EDTA complexes at the atomic level. chemrxiv.orgresearchgate.netmdpi.comnih.gov | Electronic structure, bonding, stability, and reactivity of chelates. rsc.org |

| Computational Fluid Dynamics (CFD) | Optimization of chelation-based processes in reactors and other systems. mdpi-res.comtcsedsystem.edumdpi.comdtu.dk | Fluid dynamics, mass transfer, and reaction kinetics. researchgate.net |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of chelating agents and their complexes in solution. | Conformational changes, solvent effects, and transport properties. |

Sustainable Production and Lifecycle Assessment Research

In line with the principles of green chemistry, there is a growing emphasis on developing more sustainable methods for the production of widely used chemicals like EDTA. umcs.pl Traditional synthesis routes, such as the alkaline cyanomethylation of ethylenediamine (B42938), have been effective but can involve hazardous reagents and generate significant waste streams. bris.ac.ukecoinvent.org Research in this area is focused on developing cleaner and more efficient manufacturing processes that minimize environmental impact.

This includes exploring alternative feedstocks, reducing energy consumption, and designing processes that generate fewer byproducts. For example, efforts are being made to replace cyanide-based routes with greener alternatives and to develop catalytic processes that can improve the efficiency and selectivity of the synthesis. umcs.plbris.ac.uksynopsischemitech.com The goal is to create a more sustainable production pathway for EDTA and its salts, from raw material sourcing to the final product.

In parallel with the development of sustainable production methods, there is a growing recognition of the importance of conducting comprehensive Lifecycle Assessments (LCAs) for chelating agents. borregaard.comlmnarchitects.comamgta.orgeuropa.eudtu.dk An LCA provides a holistic view of the environmental footprint of a product, from the extraction of raw materials to its ultimate disposal or recycling. umcs.plborregaard.comlmnarchitects.comamgta.orgeuropa.eudtu.dk By quantifying the environmental impacts at each stage of the lifecycle, an LCA can identify hotspots and areas for improvement.

For EDTA, an LCA would consider the environmental impacts associated with its production, use, and end-of-life fate. This would include assessing its energy consumption, greenhouse gas emissions, and potential for ecotoxicity. The insights gained from such assessments are crucial for making informed decisions about the sustainability of EDTA and for comparing it to alternative chelating agents. As the demand for more sustainable chemical products grows, research into the sustainable production and lifecycle of EDTA will become increasingly important.

Q & A

Q. How to design a study evaluating EDTA dimagnesium salt’s role in stabilizing metalloenzymes during purification?

- Methodological Answer :

- Control groups : Compare enzyme activity with/without EDTA dimagnesium salt and competing chelators (e.g., EDTA disodium).

- Kinetic assays : Measure Vₘₐₓ and Kₘ under varying Mg²⁺ concentrations.

- Structural analysis : Use X-ray crystallography to confirm Mg²⁺ retention in enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.